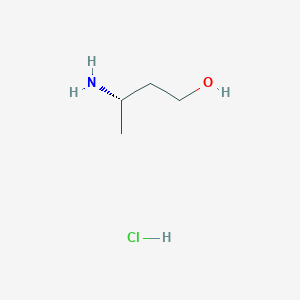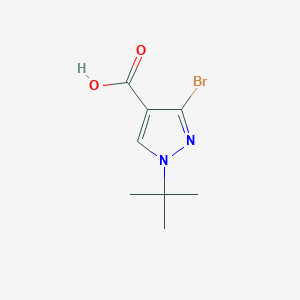![molecular formula C7H11N3O B1376088 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one CAS No. 79662-82-1](/img/structure/B1376088.png)
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Overview
Description
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
The synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one involves several steps. One common synthetic route starts with the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to form the spirocyclic structure . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives.
Scientific Research Applications
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one can be compared with other similar spirocyclic compounds, such as:
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: This compound has a similar spirocyclic structure but with different substituents, leading to distinct chemical and biological properties.
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another related compound with variations in the alkyl substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific amino group and spirocyclic framework, which confer unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-amino-1,3-diazaspiro[4.4]non-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVPYHADIHUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)






![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)

